CGI-55 protein (21-31)
Description
Properties
sequence |
FDDESDPFEVL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
CGI-55 protein (21-31) |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Function of Cgi 58 21 31
Primary Sequence Analysis and Motif Identification within the (21-31) Region of CGI-58.
The N-terminal region of CGI-58, specifically encompassing residues 1-30, is characterized as a lipophilic, tryptophan-rich stretch that extends from the main compact structure of the protein. researchgate.net This region is essential for the protein's localization and function. biorxiv.org Within this larger segment, the 21-31 peptide is a key functional motif.
| Residue Number | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 21 | Trp | W |
| 22 | Leu | L |
| 23 | Ala | A |
| 24 | Leu | L |
| 25 | Trp | W |
| 26 | Arg | R |
| 27 | Ser | S |
| 28 | Val | V |
| 29 | Trp | W |
| 30 | Ser | S |
| 31 | Val | V |
Table 1: Amino Acid Sequence of the Human CGI-58 (21-31) Region.
The presence of three tryptophan residues—Trp21, Trp25, and Trp29—within the N-terminal region is a defining feature critical for the interaction of CGI-58 with lipid droplets. nih.gov This tryptophan-rich domain functions as an independent lipid droplet anchor. nih.govrcsb.org The removal of the first 31 residues of CGI-58, or mutations to these three key tryptophan residues, has been shown to prevent the protein from co-localizing with lipid droplets. nih.gov This localization is a prerequisite for its co-activation of adipose triglyceride lipase (B570770) (ATGL), the enzyme that catalyzes the initial step of triacylglycerol hydrolysis. biorxiv.orgnih.gov The tryptophan residues are organized into two functional "anchor arms": a left arm containing Trp21 and Trp25, and a right arm with Trp29. nih.gov This structural arrangement is fundamental to its ability to tether the protein to the lipid droplet surface, where it participates in lipolysis. jci.org
Conformational Dynamics and Structural Stability of the CGI-58 (21-31) Peptide Segment.
The CGI-58 (21-31) segment exhibits notable conformational flexibility, a characteristic that is integral to its function.
A homology model of CGI-58 suggests that the N-terminal tryptophan-rich stretch is largely unstructured. nih.gov Further structural analysis of a peptide encompassing residues 10-43 confirmed its unstructured conformation. acs.org This intrinsic disorder is a common feature among proteins involved in signaling and regulation, allowing them to adopt different conformations upon binding to various partners. While the region is generally disordered in solution, it adopts a more defined structure upon interaction with a lipid surface. nih.gov
Spectroscopic studies have provided significant insights into the conformation of the CGI-58 N-terminal anchor. Both Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) experiments on a peptide containing residues 10-43 have confirmed its largely unstructured nature in an aqueous environment. acs.org
However, the solution-state NMR structure of a peptide (residues 10-43) bound to dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a mimic for the lipid droplet surface, revealed a more ordered conformation. nih.govnih.gov In this environment, the peptide segment corresponding to the lipid droplet anchor becomes embedded in the micelle. nih.gov NMR relaxation experiments (T1 and T2) on a peptide from Val10 to Lys43 showed that the region from Trp21 to Ser33 has reduced mobility, indicating it forms a more rigid structure when associated with the micelle. nih.gov Specifically, the "left arm" of the anchor, which includes Trp21 and Trp25 along with two adjacent leucines, forms a distinct hydrophobic core. nih.gov CD spectroscopy further supports the conformational flexibility, showing a high random coil content in solution, which can transition towards a more structured state in the presence of lipid-like environments. nih.gov
Role of Specific Amino Acid Residues in Mediating Molecular Interactions and Functional Modulations.
The function of the CGI-58 (21-31) peptide is dictated by the specific properties of its amino acid residues, which mediate both lipid droplet anchoring and protein-protein interactions.
Mutational studies have been instrumental in pinpointing the critical residues for CGI-58's function. The tryptophan residues (Trp21, Trp25, and Trp29) have been a primary focus. nih.gov While the substitution of a single tryptophan with alanine (B10760859) (W21A, W25A, or W29A) does not abolish the protein's ability to localize to lipid droplets or activate ATGL, the simultaneous mutation of tryptophans in both "anchor arms" has a profound effect. nih.govnih.gov For instance, a double mutant W21A/W29A fails to activate ATGL, whereas the W21A/W25A double mutant (affecting only the "left arm") retains its full co-activation capacity. nih.gov This demonstrates that while there is some redundancy, the integrity of both anchor arms is ultimately necessary for proper function. nih.govrcsb.org These findings underscore that the N-terminal anchor is not just for localization but is essential for positioning CGI-58 correctly on the lipid droplet surface to facilitate its interaction with ATGL. nih.gov
| CGI-58 Variant | Effect on Lipid Droplet (LD) Localization | Effect on ATGL Activation | Reference |
| Wild Type (WT) | Co-localizes with LDs | Activates ATGL | nih.gov |
| W21A | Co-localizes with LDs | Activates ATGL | nih.gov |
| W25A | Co-localizes with LDs | Activates ATGL | nih.gov |
| W29A | Co-localizes with LDs | Activates ATGL | nih.gov |
| W21A/W25A | Co-localizes with LDs | Activates ATGL | nih.gov |
| W21A/W29A | Fails to co-localize with LDs | Does not activate ATGL | nih.gov |
| Deletion of residues 1-31 | Fails to co-localize with LDs | Does not activate ATGL | nih.gov |
Table 2: Summary of Mutational Analyses of Tryptophan Residues in CGI-58.
Biochemical and Cellular Mechanisms of Action of Cgi 58 21 31 and Its Parent Protein
Role in Enzymatic Modulation and Activation Mechanisms.
The (21-31) region of CGI-58 is not only crucial for lipid droplet targeting but is also indispensable for its role in modulating the enzymatic activity of ATGL.
CGI-58 is a potent coactivator of ATGL, significantly enhancing its triglyceride hydrolase activity. The N-terminal region of CGI-58, which contains the (21-31) peptide, is essential for this coactivator function. Deletion or mutation of the tryptophan-rich motif within this region not only abrogates lipid droplet localization but also prevents the activation of ATGL. This suggests a direct link between lipid droplet binding and the ability to co-activate ATGL.
The interaction between CGI-58 and ATGL is a key regulatory step in lipolysis. While the precise molecular mechanism of activation is still being elucidated, it is understood that the binding of CGI-58 to ATGL induces a conformational change in the lipase (B570770) that increases its catalytic efficiency. Studies have shown that the presence of CGI-58 can increase the lipase activity of ATGL by up to 20-fold.
Beyond simply increasing the rate of triglyceride hydrolysis, CGI-58 also influences the substrate specificity of ATGL. The presence of CGI-58 broadens the range of substrates that ATGL can efficiently hydrolyze. This suggests that CGI-58 may play a role in presenting the substrate to the active site of ATGL in a more favorable conformation for catalysis. The interaction with CGI-58 enhances ATGL's ability to hydrolyze triglycerides stored within lipid droplets.
Interplay with Other Lipid Metabolism Pathways.
While the primary role of the CGI-58 (21-31) region is directly linked to ATGL-mediated lipolysis, the broader functions of the CGI-58 protein indicate an interplay with other lipid metabolism pathways. The ability of the (21-31) region to anchor CGI-58 to lipid droplets is a prerequisite for these diverse functions.
CGI-58 has been shown to possess ATGL-independent functions, and some of these may be indirectly influenced by the localization facilitated by the (21-31) region. For instance, CGI-58 exhibits acyl-CoA dependent lysophosphatidic acid acyltransferase (LPAAT) activity, converting lysophosphatidic acid to phosphatidic acid, a key intermediate in the synthesis of triglycerides and phospholipids (B1166683), as well as a signaling molecule. By localizing to the lipid droplet, a central hub of lipid metabolism, the (21-31) region may position CGI-58 to participate in these alternative pathways.
Furthermore, CGI-58 has been implicated in the regulation of inflammatory signaling and insulin (B600854) action through the generation of lipid signaling molecules. The sequestration of diacylglycerols (DAGs) in lipid droplets/endoplasmic reticulum, a process that can be influenced by CGI-58, prevents the activation of protein kinase C isoforms that can lead to insulin resistance. The proper localization of CGI-58 via its N-terminal anchor is therefore critical for its multifaceted roles in integrating lipid metabolism with cellular signaling pathways.
Potential involvement in lysophosphatidic acid acyltransferase (LPAAT) activity
Beyond its established role in lipolysis, compelling evidence suggests that CGI-58 possesses intrinsic enzymatic activity as a lysophosphatidic acid acyltransferase (LPAAT). diabetesjournals.orgnih.govnih.gov This function is independent of its interaction with ATGL. jci.orgdiabetesjournals.org The LPAAT activity of CGI-58 catalyzes the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA), a key intermediate in the synthesis of triglycerides and phospholipids. nih.govnih.gov
Research has demonstrated that recombinant mouse CGI-58 exhibits CoA-dependent acyltransferase activity specific to LPA, without acting on other lysophospholipid or neutral glycerolipid acceptors. nih.gov This enzymatic function provides a direct mechanism for CGI-58 to channel fatty acids—particularly those released from the hydrolysis of stored triglycerides—into the synthesis of phospholipids. nih.gov
The implications of this activity extend into cellular signaling. Both the substrate (LPA) and the product (PA) of the LPAAT reaction are recognized as critical lipid second messengers involved in a variety of cellular processes, including cell proliferation, inflammation, and insulin signaling. diabetesjournals.orgnih.gov By generating PA, CGI-58 may produce signaling lipids that regulate metabolic pathways. diabetesjournals.org For instance, CGI-58-derived signaling lipids are hypothesized to play a role in modulating inflammatory responses and hepatic insulin action. diabetesjournals.orgresearchgate.net While some studies have raised questions about whether this observed activity could be an artifact of co-purified bacterial enzymes in recombinant systems, multiple independent lines of evidence support CGI-58 as a bona fide LPAAT. diabetesjournals.orgnih.govnih.govplos.org
Contribution to overall cellular lipid homeostasis
CGI-58 is a master regulator of cellular lipid homeostasis, primarily through its dynamic control over the catabolism of triglycerides stored in LDs. nih.govresearchgate.net The most critical function of CGI-58 is its ability to potently co-activate ATGL, which catalyzes the first and rate-limiting step of lipolysis—the hydrolysis of a fatty acid from a triglyceride molecule. nih.govnih.gov The absence of functional CGI-58 leads to a severe impairment of lipolysis, resulting in the massive accumulation of neutral lipids that characterizes Chanarin-Dorfman syndrome. nih.govnih.gov
The protein's contribution to lipid balance is tightly regulated. In the basal state, CGI-58 is held in an inactive state on the LD surface. Upon hormonal stimulation, it is released to bind and activate ATGL, thus ensuring that lipid mobilization is coupled to the organism's energetic needs. nih.govresearchgate.net This regulatory action is fundamental in tissues with high metabolic activity, such as adipose tissue, liver, and muscle. nih.gov In the liver, for example, deficiency of CGI-58 leads to pronounced hepatic steatosis (fatty liver), highlighting its essential role in managing hepatic lipid storage and secretion. nih.govresearchgate.net
Furthermore, the aforementioned LPAAT activity contributes another layer to its homeostatic role. By facilitating the conversion of lipolytic products into phospholipids, CGI-58 helps to maintain membrane integrity and generates signaling molecules that influence broader metabolic pathways. diabetesjournals.orgnih.gov
Table 1: Summary of Key Functions of CGI-58
| Function | Mechanism | Key Outcome |
|---|---|---|
| ATGL Co-activation | Direct protein-protein interaction with ATGL on the lipid droplet surface. nih.govbiorxiv.org | Potent stimulation of triglyceride hydrolysis, initiating lipolysis. nih.gov |
| LPAAT Activity | Intrinsic, CoA-dependent enzymatic activity. nih.gov | Catalyzes the conversion of LPA to PA, contributing to phospholipid synthesis and lipid signaling. diabetesjournals.orgnih.gov |
| Lipid Homeostasis | Balances triglyceride storage and mobilization. | Prevents excessive neutral lipid accumulation in cells and tissues. nih.govnih.gov |
Protein-Protein Interaction Networks Modulated by the Peptide Fragment
The functions of CGI-58 are orchestrated through a complex and dynamic network of protein-protein interactions. These interactions are crucial for its subcellular localization, its activation, and its ability to integrate lipolysis with other metabolic pathways. The N-terminal peptide region of CGI-58, which includes the 21-31 fragment, is particularly vital as it serves as an anchor to the lipid droplet, a prerequisite for many of these interactions to occur. nih.gov
Direct and indirect interactions with lipid droplet proteins (e.g., perilipin 1, perilipin 5)
The interaction of CGI-58 with proteins of the perilipin (PLIN) family is central to the regulation of lipolysis. In adipocytes under basal conditions, CGI-58 is sequestered at the LD surface through a direct interaction with perilipin 1 (PLIN1). nih.govnih.gov This binding prevents CGI-58 from accessing and activating ATGL, thereby suppressing lipolysis and promoting fat storage. nih.gov Upon stimulation by hormones like catecholamines, protein kinase A (PKA) phosphorylates PLIN1, which disrupts the CGI-58/PLIN1 complex and liberates CGI-58. nih.govresearchgate.netnih.gov Mutations in CGI-58 found in patients with Chanarin-Dorfman syndrome often impair its ability to bind perilipin, leading to its mislocalization away from LDs and a subsequent failure to activate lipolysis. nih.gov
CGI-58 also interacts with other perilipin family members, such as perilipin 5 (PLIN5), which is highly expressed in oxidative tissues like the heart and skeletal muscle. nih.govnih.gov The interaction with PLIN5 appears to be functionally distinct from that with PLIN1. Rather than sequestering CGI-58, PLIN5 seems to facilitate the colocalization of both CGI-58 and ATGL on the LD surface, potentially promoting a basal level of lipolysis to supply fatty acids for local energy needs. nih.govnih.gov
Complex formation with ATGL and other lipases
The cornerstone of CGI-58's function in lipolysis is its direct binding to and activation of ATGL. nih.govbiorxiv.org This interaction, which can amplify ATGL's catalytic activity by up to 20-fold, occurs on the LD surface after CGI-58 is released from PLIN1. nih.govnih.govresearchgate.net While nearly the entire CGI-58 protein is necessary for the activation process, the N-terminal region containing the 21-31 peptide is not directly involved in binding ATGL. nih.gov Instead, this peptide's function is to anchor CGI-58 to the LD, a mandatory step for the subsequent interaction with LD-associated ATGL. nih.govnih.gov By activating ATGL, CGI-58 also broadens its substrate specificity. jci.orgnih.gov
Recent findings suggest that the role of CGI-58 as a lipase cofactor may not be exclusive to ATGL. For instance, in placental tissue, CGI-58 has been shown to interact with another lipase, PNPLA9, indicating that it may regulate the activity of different lipases in a tissue-specific manner. jci.org
Interactions with fatty acid binding proteins (FABPs)
CGI-58 serves as a molecular link between the catabolism of triglycerides and the subsequent trafficking of the resulting fatty acids. This is achieved through its direct interaction with fatty acid-binding proteins (FABPs). nih.govelsevierpure.com Multiple studies have demonstrated that FABPs, such as adipocyte FABP (A-FABP or FABP4), bind to CGI-58. biorxiv.orgnih.gov
This interaction functionally enhances ATGL-mediated lipolysis. nih.gov The prevailing hypothesis is that FABPs act as acceptors for the newly liberated fatty acids, sequestering them from the microenvironment of the LD surface. nih.govnih.gov This action would prevent potential feedback inhibition of ATGL by its products and facilitate the efficient transport of fatty acids to other cellular compartments for either β-oxidation or re-esterification. This CGI-58/FABP interaction effectively couples the machinery of fat breakdown with the systems for fatty acid transport and signaling, including the activation of transcription factors like PPARs. nih.govelsevierpure.com
Table 2: Key Protein Interactions of CGI-58
| Interacting Protein | Cellular Context | Functional Consequence |
|---|---|---|
| Perilipin 1 (PLIN1) | Adipocytes (basal state) | Sequesters CGI-58 on the LD surface, inhibiting lipolysis. nih.govnih.gov |
| Perilipin 5 (PLIN5) | Oxidative tissues (e.g., heart, muscle) | Colocalizes with CGI-58 and ATGL on LDs, potentially promoting basal lipolysis. nih.govnih.gov |
| ATGL | Multiple tissues (stimulated state) | Direct binding leads to potent activation of ATGL's triglyceride hydrolase activity. nih.govbiorxiv.org |
| PNPLA9 | Placenta | Potential co-activation, suggesting CGI-58 may regulate other lipases. jci.org |
| FABPs | Multiple tissues | Binds CGI-58 to accept fatty acids from lipolysis, enhancing the overall process and linking it to fatty acid trafficking. nih.govelsevierpure.com |
Intracellular Localization and Trafficking Dynamics beyond Lipid Droplets
The function of CGI-58 is intrinsically linked to its subcellular location. Its primary residence is the surface of intracellular LDs, a localization critically dependent on its N-terminal tryptophan-rich motif, which encompasses the 21-31 peptide sequence. nih.govnih.gov This domain acts as a lipophilic anchor, inserting into the phospholipid monolayer of the LD. nih.gov
However, the localization of CGI-58 is not static. Its trafficking is highly dynamic and responsive to cellular signaling. In the basal state in adipocytes, it is firmly tethered to the LD via PLIN1. researchgate.netnih.gov Following lipolytic stimulation, PKA-mediated phosphorylation triggers its release from PLIN1. nih.govresearchgate.net Subsequently, CGI-58 reversibly disperses into the cytoplasm, with a fraction remaining at the LD to engage with and activate ATGL. researchgate.netresearchgate.net
The presence of a significant pool of CGI-58 in the cytoplasm, particularly during active lipolysis, suggests that it may perform functions in this compartment that are distinct from ATGL co-activation at the LD. researchgate.net This cytoplasmic localization would be consistent with its proposed role as an LPAAT, participating in phospholipid synthesis and signaling pathways that originate away from the immediate vicinity of the LD. diabetesjournals.org While the LD is its primary hub of activity for triglyceride metabolism, the dynamic trafficking of CGI-58 to and from the cytoplasm allows it to engage with a broader network of metabolic and signaling processes. diabetesjournals.orgresearchgate.net The precise mechanisms governing this trafficking itinerary, especially in non-adipocyte cell types and under various physiological stimuli, remain an active area of investigation. diabetesjournals.org
Cytoplasmic and Nuclear Distribution of the Parent CGI-58 Protein
The subcellular localization of Comparative Gene Identification-58 (CGI-58), also known as α/β-hydrolase domain-containing protein 5 (ABHD5), is a dynamic process critical to its function in lipid metabolism and cellular signaling. The protein is found in several cellular compartments, including the cytoplasm, the nucleus, and is notably associated with various organelles.
Cytoplasmic Distribution
CGI-58 is predominantly found in the cytoplasm, where its distribution is tightly regulated, particularly in relation to lipid droplets (LDs). nih.gov In the basal, non-stimulated state, CGI-58 is primarily sequestered on the surface of LDs through its interaction with perilipin proteins, particularly perilipin-1 in adipocytes. nih.govnih.gov This sequestration prevents CGI-58 from interacting with and activating adipose triglyceride lipase (ATGL), thereby suppressing lipolysis. nih.gov The N-terminal tryptophan-rich region of CGI-58 is crucial for its correct localization to cytosolic LDs. nih.govnih.gov
Upon lipolytic stimulation, such as through catecholamines, protein kinase A (PKA) is activated. PKA then phosphorylates both perilipin-1 and CGI-58. nih.gov This phosphorylation event leads to the dissociation of CGI-58 from perilipin-1, causing it to disperse from the LD surface into the cytoplasm. nih.gov While a significant portion of CGI-58 moves into the cytosol, a fraction remains associated with the LD to co-activate ATGL, initiating the breakdown of triglycerides. nih.gov This regulated release and dispersion into the cytoplasm suggest that CGI-58 may have additional physiological roles beyond ATGL co-activation.
Beyond lipid droplets, studies have also identified CGI-58 in other cytoplasmic compartments. In Chinese hamster ovary (CHO-K1) cells, CGI-58 has been shown to localize to the endoplasmic reticulum (ER) and the Golgi apparatus. researchgate.net Similarly, in hepatoma cells, wild-type CGI-58 is enriched at the surface of lipid droplets and also shows localization to the Golgi apparatus. plos.org
The distribution can also vary between different organisms. For instance, in the plant Arabidopsis thaliana, CGI-58 exhibits cytoplasmic localization but is also found aggregated on the surface of peroxisomes.
Nuclear Distribution
In addition to its well-documented cytoplasmic roles, evidence points to a nuclear pool of CGI-58. plos.org Studies have quantified the accumulation of ABHD5 in the nucleus, cytoplasm, Golgi apparatus, and at the periphery of lipid droplets. plos.org Some research suggests a dynamic shuttling of CGI-58 and its partner ATGL between the nucleus and the cytoplasm, which may be dependent on their association with lipid droplets. nih.gov This raises questions about the potential functions of this nuclear pool of CGI-58.
Further supporting a role within the nuclear environment, recent findings in colorectal cancer research have shown that ABHD5 interacts with the SET1A methyltransferase complex. This interaction inhibits the nuclear localization of another protein, DPY30, thereby influencing histone methylation and gene transcription. frontiersin.org This indicates that CGI-58 can exert regulatory functions that involve controlling the nucleocytoplasmic transport of other key proteins. However, Chanarin-Dorfman syndrome mutants of ABHD5, which are unable to bind to lipid droplets, have been observed to concentrate in the nucleus, suggesting that mislocalization can be associated with pathological conditions. nih.gov
The following table summarizes the observed subcellular locations of the CGI-58 protein based on current research findings.
| Cellular Compartment | Condition | Primary Function/State | Reference |
| Cytoplasm | |||
| Lipid Droplet Surface | Basal (non-stimulated) | Sequestration by perilipin-1, inhibition of lipolysis. | nih.govnih.govnih.gov |
| Cytosol | Stimulated | Dispersed after PKA phosphorylation, available for ATGL co-activation and other potential functions. | nih.gov |
| Endoplasmic Reticulum | - | Observed localization in specific cell lines (e.g., CHO-K1). | researchgate.net |
| Golgi Apparatus | - | Observed localization in specific cell lines (e.g., CHO-K1, hepatoma cells). | researchgate.netplos.org |
| Peroxisome Surface | - | Observed in Arabidopsis thaliana. | |
| Nucleus | |||
| Nucleoplasm | - | Presence of a nuclear pool, potential for nucleocytoplasmic shuttling. | plos.orgnih.gov |
| - | Pathological (mutant) | Concentration of Chanarin-Dorfman syndrome mutants incapable of lipid droplet binding. | nih.gov |
| - | Regulatory | Inhibits nuclear localization of other proteins (e.g., DPY30). | frontiersin.org |
Regulatory Mechanisms Governing Cgi 58 21 31 Function and Expression
Post-Translational Modifications and their Functional Consequences
Post-translational modifications are critical for the dynamic regulation of CGI-58's activity and subcellular localization, allowing for rapid responses to cellular metabolic needs. cam.ac.uk
The most well-characterized post-translational modification of CGI-58 is phosphorylation by Protein Kinase A (PKA). nih.govnih.gov In response to hormonal stimulation, such as by catecholamines, increased cellular cAMP levels activate PKA. nih.gov PKA then phosphorylates key proteins involved in lipolysis, including CGI-58. nih.govresearchgate.net
The primary PKA phosphorylation site on murine CGI-58 is Serine 239 (Ser239), located within a conserved PKA consensus sequence (RKYS²³⁹S²⁴⁰). nih.govnih.gov This site is homologous to Serine 237 (Ser237) in the human CGI-58 protein. researchgate.net The key functional consequence of this phosphorylation event is the control of CGI-58's subcellular localization. nih.govnih.gov Phosphorylation of CGI-58 at Ser239, in conjunction with the phosphorylation of perilipin 1, is required for the dispersion of CGI-58 from the surface of lipid droplets into the cytoplasm. nih.govresearchgate.net This release makes CGI-58 available to bind with and co-activate ATGL, thus initiating lipolysis. nih.govresearchgate.net
Interestingly, in vitro studies have shown that the phosphorylation of CGI-58 itself does not directly enhance or impair its ability to co-activate ATGL. nih.govnih.govsigmaaldrich.com Rather, its primary role is to abrogate the sequestration of CGI-58 on the lipid droplet, thereby increasing its availability for interaction with ATGL. nih.govresearchgate.net Research using a phosphomimetic mutant (S237E) of human CGI-58, which mimics the phosphorylated state, has also revealed that this modification can improve the protein's solubility and thermal stability. acs.org
| Feature | Description | Source(s) |
| Modification | Phosphorylation | nih.govnih.govresearchgate.net |
| Kinase | Protein Kinase A (PKA) | nih.govnih.govresearchgate.net |
| Phosphorylation Site | Ser239 (murine), Ser237 (human) | nih.govresearchgate.net |
| Primary Consequence | Promotes dissociation from perilipin 1 on lipid droplets | nih.govresearchgate.net |
| Functional Outcome | Increases CGI-58 availability in the cytoplasm to co-activate ATGL | nih.govnih.govresearchgate.net |
| Direct Effect on Activity | Does not directly alter the intrinsic co-activating function for ATGL | nih.govnih.govsigmaaldrich.com |
While phosphorylation is the most extensively studied post-translational modification of CGI-58, other modifications may also play a role in regulating its function. Recent evidence has suggested that CGI-58 may possess serine protease activity, capable of cleaving histone deacetylase 4 (HDAC4) in response to catecholamine stimulation in the heart. nih.gov This finding suggests a dual function for CGI-58 in both lipolysis and proteolysis, although it describes an enzymatic activity of CGI-58 rather than a modification to it. nih.gov Detailed characterization of other direct modifications to CGI-58, such as ubiquitination or acetylation, and their specific effects on its stability or activity remains an area for further investigation.
Molecular Factors Influencing Subcellular Localization and Activity
The function of CGI-58 is intricately linked to its location within the cell, which is governed by specific protein-protein interactions and cellular signaling events.
In the basal, non-stimulated state, CGI-58 is localized to the surface of lipid droplets. nih.govsemanticscholar.org This localization is mediated by its direct interaction with members of the perilipin (PLIN) family of proteins, particularly perilipin-1 in adipocytes. nih.govnih.govnih.gov This interaction effectively sequesters CGI-58 on the lipid droplet surface, preventing it from binding to and activating ATGL, which may be in the cytosol or on the lipid droplet. nih.govnih.gov This sequestration acts as a crucial brake on lipolysis in the resting state. nih.gov
CGI-58 has been shown to interact with several members of the perilipin family, including perilipin-1, perilipin-2 (also known as ADRP), and perilipin-5 (also known as MLDP or OXPAT). nih.govnih.gov The loss of this interaction, due to mutations in CGI-58 found in Chanarin-Dorfman syndrome, prevents the recruitment of CGI-58 to lipid droplets and is linked to the etiology of the disease. nih.gov
| Interacting Protein | State | Location of Interaction | Consequence | Source(s) |
| Perilipin-1 (PLIN1) | Basal (non-stimulated) | Lipid Droplet Surface | Sequestration of CGI-58, preventing ATGL activation | nih.govnih.govnih.gov |
| Perilipin-1 (PLIN1) | Stimulated (phosphorylated) | Lipid Droplet Surface | Dissociation of CGI-58 from PLIN1 | nih.govresearchgate.netresearchgate.net |
| Adipose Triglyceride Lipase (B570770) (ATGL) | Stimulated | Cytoplasm / Lipid Droplet | CGI-58 binds to and co-activates ATGL's lipase activity | nih.govnih.gov |
| Perilipin-2 (ADRP), Perilipin-5 (OXPAT) | Basal | Lipid Droplet Surface | Binding and localization of CGI-58 to lipid droplets | nih.govnih.gov |
Cellular and environmental signals are the primary drivers for initiating the cascade that modulates CGI-58 activity. The classical stimulus for lipolysis in adipocytes is the release of catecholamines from the sympathetic nervous system. nih.gov
This process, known as stimulated adipose lipolysis, follows a well-defined signaling pathway:
Stimulus: Catecholamines (e.g., adrenaline, noradrenaline) bind to β-adrenergic receptors on the adipocyte cell membrane. nih.govresearchgate.net
Signal Transduction: This binding activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov
PKA Activation: The resulting elevation in intracellular cAMP activates PKA. nih.govresearchgate.net
Phosphorylation Events: PKA phosphorylates both perilipin-1 and CGI-58 (at Ser239/237). nih.govnih.govresearchgate.net
CGI-58 Release and ATGL Activation: The dual phosphorylation disrupts the perilipin-1/CGI-58 interaction, releasing CGI-58 into the cytoplasm where it can find and activate ATGL, leading to the hydrolysis of triacylglycerols. nih.govnih.govresearchgate.net
Therefore, any environmental or cellular cue that leads to an increase in cellular cAMP levels is expected to stimulate CGI-58-mediated lipolysis. nih.gov
Transcriptional and Translational Control of the Parent CGI-58 Protein
CGI-58 mRNA is highly expressed in tissues active in lipid metabolism, such as adipose tissue and testes, with lower levels found in the liver, skin, kidney, and heart. researchgate.net Furthermore, the expression of CGI-58 has been observed to increase during the differentiation of preadipocytes into mature adipocytes, indicating transcriptional upregulation is part of the adipogenesis program. nih.govsemanticscholar.org This ensures that mature fat cells are fully equipped with the necessary components for efficient lipid storage and mobilization. In plants, transcripts for the CGI-58 homolog have been detected in vegetative tissues, supporting its role in lipid turnover in non-fat-storing cells. usda.gov
Physiological and Pathophysiological Mechanistic Implications
Contribution to Normal Lipid Homeostasis and Energy Metabolism
CGI-58 is integral to the systematic mobilization of fatty acids from stored triglycerides, which serve as a primary energy source for the body. It ensures that energy reserves are tapped appropriately in response to metabolic demands.
CGI-58 is a well-established co-activator of Adipose Triglyceride Lipase (B570770) (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in cytosolic lipid droplets. nih.govnih.govphysiology.org This activation is a critical step for initiating lipolysis and mobilizing fatty acids for energy use in various tissues. The interaction between CGI-58 and ATGL can increase the triglyceride hydrolase activity of ATGL by up to 20-fold. mdpi.comnih.gov
In Adipose Tissue: During basal conditions, CGI-58 is sequestered at the lipid droplet surface by binding to the protein perilipin-1. researchgate.net Upon hormonal stimulation (e.g., by catecholamines), Protein Kinase A (PKA) phosphorylates perilipin-1. This phosphorylation causes the release of CGI-58, allowing it to bind to and activate ATGL, thereby initiating the breakdown of triglycerides. nih.govresearchgate.net The inactivation of CGI-58 in adipose tissue in mice has been shown to abolish the stimulated increase in plasma free fatty acids, demonstrating its essential role in fat mobilization. nih.gov
In Liver: CGI-58 plays a crucial role in regulating hepatic triglyceride metabolism. It is involved in the hydrolysis of stored lipids, which is necessary for processes like the secretion of very-low-density lipoprotein (VLDL)-triglycerides. nih.gov In the absence of functional CGI-58, the liver accumulates excessive triglycerides, leading to hepatic steatosis. researchgate.netpnas.org
In Muscle: In cardiac and oxidative skeletal muscles, CGI-58 interacts with perilipin proteins (PLIN3 and PLIN5) to regulate its association with ATGL and promote intracellular triglyceride hydrolysis. nih.gov This process is vital for supplying fatty acids to the mitochondria for β-oxidation, thereby sustaining the muscle's high energy demands. nih.gov
Mechanistic Understanding of Neutral Lipid Storage Diseases
Mutations in the genes encoding for key lipolytic proteins, such as CGI-58 and ATGL, result in a group of autosomal recessive disorders known as Neutral Lipid Storage Diseases (NLSDs). physiology.orgphysiology.org These diseases are characterized by the systemic accumulation of triglycerides in the cytoplasm of cells across multiple tissues. nih.govphysiology.org
Chanarin-Dorfman Syndrome (CDS), also known as Neutral Lipid Storage Disease with Ichthyosis (NLSD-I), is caused by loss-of-function mutations in the ABHD5 gene, which encodes the CGI-58 protein. nih.govmedlineplus.govmedlineplus.govwikipedia.org These mutations impair or completely abolish the ability of CGI-58 to activate ATGL. nih.govmedlineplus.gov
The primary molecular defect in CDS is the failure of the initial, rate-limiting step of triglyceride hydrolysis. plos.org Without activation by a functional CGI-58 protein, ATGL cannot efficiently break down triglycerides into diacylglycerols and fatty acids. scienceopen.com This enzymatic block leads to the massive accumulation of triglyceride-rich lipid droplets within the cytoplasm of various cell types, including leukocytes, hepatocytes, muscle fibers, and skin cells. nih.govnih.govnih.govwikipedia.org This systemic lipid accumulation is responsible for the multi-organ pathology seen in CDS, which includes hepatomegaly, myopathy, and the characteristic scaly skin condition known as ichthyosis. nih.govmedlineplus.govwikipedia.org
| Feature | Description | Consequence |
|---|---|---|
| Genetic Basis | Autosomal recessive mutations in the ABHD5/CGI-58 gene. nih.govfrontiersin.org | Production of a non-functional or absent CGI-58 protein. |
| Molecular Defect | Inability of CGI-58 to bind to and co-activate Adipose Triglyceride Lipase (ATGL). nih.gov | Impaired initiation of triglyceride hydrolysis. |
| Cellular Phenotype | Massive accumulation of triglyceride-filled lipid droplets in the cytoplasm of multiple cell types. nih.govmedlineplus.gov | Cellular dysfunction and damage in affected tissues. |
| Key Clinical Manifestations | Ichthyosis (scaly skin), hepatomegaly (enlarged liver), myopathy (muscle weakness). nih.govmedlineplus.gov | Multi-systemic disorder affecting skin, liver, muscles, and other organs. |
Neutral Lipid Storage Disease with Myopathy (NLSD-M) is caused by mutations in the PNPLA2 gene, which encodes ATGL. wikipedia.org While both CDS (CGI-58 deficiency) and NLSD-M (ATGL deficiency) result from impaired lipolysis and lead to systemic triglyceride accumulation, their clinical presentations have notable differences that point to ATGL-independent functions of CGI-58. physiology.orgphysiology.org
A primary distinguishing feature is the skin condition ichthyosis, which is a constant and characteristic finding in patients with CDS but is absent in those with ATGL deficiency. physiology.orgphysiology.orgnih.gov This strongly suggests that CGI-58 has a crucial role in skin lipid metabolism that is independent of its function as an ATGL co-activator. physiology.orgnih.gov Conversely, patients with ATGL deficiency often suffer from more severe myopathy and cardiomyopathy compared to those with CDS. physiology.orgphysiology.orgnih.gov
| Feature | CGI-58 Deficiency (Chanarin-Dorfman Syndrome / NLSD-I) | ATGL Deficiency (NLSD-M) |
|---|---|---|
| Defective Protein | CGI-58 (ATGL co-activator) | ATGL (Triglyceride hydrolase) |
| Ichthyosis (Skin Abnormality) | Always present. physiology.orgphysiology.org | Absent. physiology.orgphysiology.org |
| Myopathy (Muscle Weakness) | Present, but generally less severe. physiology.orgphysiology.org | More severe and prominent. physiology.orgphysiology.org |
| Cardiomyopathy | Can occur. | More frequent and severe. nih.gov |
| Hepatosteatosis | Generally more pronounced. researchgate.netnih.gov | Milder. nih.gov |
Involvement in Cellular Processes beyond Basal Lipid Turnover
Emerging research indicates that CGI-58's role extends beyond simple triglyceride hydrolysis, implicating it in complex signaling pathways that influence systemic metabolism.
A surprising finding in mouse models is that reducing CGI-58 expression, despite causing severe hepatic steatosis (fat accumulation in the liver), paradoxically protects against diet-induced obesity and improves hepatic insulin (B600854) sensitivity and glucose tolerance. nih.govpnas.orgresearchgate.nettandfonline.com This phenomenon has been termed a "metabolic paradox." diabetesjournals.org
The underlying mechanism appears to be related to the subcellular compartmentalization of lipotoxic lipids like diacylglycerols (DAGs). pnas.org In typical diet-induced insulin resistance, DAGs accumulate in the plasma membrane, activating protein kinase C epsilon (PKCε), which in turn impairs insulin receptor signaling. pnas.org However, when CGI-58 is deficient, the accumulated DAGs are sequestered within the lipid droplets or the endoplasmic reticulum, preventing their translocation to the plasma membrane. pnas.org This sequestration prevents the activation of PKCε and thereby preserves hepatic insulin signaling, dissociating hepatic steatosis from insulin resistance. pnas.orgresearchgate.net These findings highlight the importance of the intracellular location of signaling lipids in determining their metabolic impact and reveal a novel role for CGI-58 in regulating hepatic insulin action. diabetesjournals.orgresearchgate.net
Role in lipid droplet regulation in non-adipose tissues
Comparative Gene Identification-58 (CGI-58), also known as α/β-hydrolase domain-containing protein 5 (ABHD5), is a crucial regulator of triacylglycerol (TAG) metabolism and lipid droplet homeostasis in various cell types, including non-adipose tissues such as the liver. nih.gov While it is well-known as a co-activator of adipose triglyceride lipase (ATGL), which is the key enzyme for initiating the breakdown of fats (lipolysis) stored in cytosolic lipid droplets, research indicates that CGI-58 also possesses significant ATGL-independent functions, particularly in the liver. nih.govresearchgate.net
In hepatocytes (liver cells), CGI-58 plays a critical role in managing the storage and turnover of neutral lipids. researchgate.net Studies using mouse models have demonstrated that a reduction of CGI-58 expression leads to hepatic steatosis, a condition characterized by the abnormal accumulation of TAG-rich lipid droplets in the liver, even in the absence of ATGL. researchgate.netnih.govnih.gov This highlights a distinct mechanism for CGI-58 in hepatic lipid regulation that is separate from its role in co-activating ATGL. nih.gov This ATGL-independent function suggests that CGI-58 is essential for limiting the buildup of fat in the liver and maintaining glycerophospholipid homeostasis. nih.gov The accumulation of lipids in non-adipose tissues can lead to lipotoxicity if the cell's capacity for neutral lipid storage is surpassed, potentially causing cellular dysfunction. mdpi.com CGI-58's role in regulating lipid droplet dynamics helps protect cells from such lipotoxic damage by managing the storage and mobilization of fatty acids. mdpi.comnih.gov
The regulation of CGI-58's activity is complex and involves interactions with other proteins on the surface of lipid droplets. In muscle cells, for instance, the protein perilipin 5 (PLIN5) can limit the activity of both ATGL and CGI-58, creating a "lipolytic barrier" that prevents uncontrolled TAG breakdown and subsequent lipotoxic injury. nih.gov In the liver, CGI-58's function is also linked to very-low-density lipoprotein (VLDL)-TG secretion and fatty acid β-oxidation. nih.gov A deficiency in CGI-58 results in a significant reduction in the liver's ability to secrete TAG and cholesterol esters. nih.gov
| Model System | Key Intervention | Observed Phenotype/Finding | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Mouse models (single or double deficiency of CGI-58 and ATGL) | CGI-58 knockdown | Causes hepatic steatosis in both the presence and absence of ATGL. | CGI-58 regulates hepatic TAG storage via an ATGL-independent mechanism. | researchgate.netnih.gov |
| Adult mice | Antisense oligonucleotide (ASO)-mediated depletion of CGI-58 | ~4-fold increase in hepatic TAG levels; significant reduction in hepatic secretion rates for TG and cholesterol esters. | CGI-58 is critical for limiting hepatic steatosis and regulating hepatic lipid secretion. | nih.gov |
| Human patients with CGI-58 mutations (Chanarin-Dorfman Syndrome) | Genetic mutation in CGI-58 | Excessive accumulation of TAG-rich lipid droplets in multiple tissues, including the liver. | Demonstrates the essential, non-redundant role of CGI-58 in systemic neutral lipid homeostasis. | nih.gov |
| Hepatoma cell models | CGI-58 manipulation | CGI-58-driven TG hydrolysis is coupled to increased VLDL-TG secretion and fatty acid β-oxidation. | CGI-58 links lipid droplet hydrolysis to key hepatic lipid metabolic pathways. | nih.gov |
Implications for host-pathogen interactions (e.g., HCV production) at a mechanistic level
The life cycle of the Hepatitis C virus (HCV) is intricately linked with the host cell's lipid metabolism. plos.org The virus utilizes components of the very-low-density lipoprotein (VLDL) biosynthesis pathway for its assembly and release, forming what are known as lipo-viro-particles. plos.orgnih.gov A key organelle in this process is the cellular lipid droplet, which serves as a platform for the assembly of new virus particles. frontiersin.org The HCV core protein localizes to the surface of lipid droplets, where it interacts with other viral and host factors to initiate the formation of the viral capsid. frontiersin.org
Recent research has identified CGI-58 as a crucial host factor that promotes the production of infectious HCV particles. plos.org Mechanistically, CGI-58 is recruited to lipid droplets where it facilitates the mobilization of stored lipids. nih.govwjgnet.com This lipolytic activity, triggered by CGI-58, is thought to provide the necessary lipids and energy for the assembly and envelopment of new virions. plos.org An siRNA screen identified ABHD5 (CGI-58) as one of three primary host factors whose knockdown specifically diminished virus assembly and release without affecting viral entry or replication. plos.org This indicates that HCV has evolved to co-opt the function of CGI-58 to access the lipid stores required for its propagation.
The process involves the translocation of the HCV replication complexes, which form on endoplasmic reticulum (ER) membranes, to the vicinity of lipid droplets. nih.govwjgnet.com Here, the viral core protein, along with non-structural proteins like NS5A, orchestrates the recruitment of the replicated viral RNA genome and the formation of the nucleocapsid. frontiersin.org By activating lipolysis, CGI-58 likely alters the local lipid environment of the droplet, making lipids more accessible for the envelopment of the newly formed capsids, a critical step in the formation of mature, infectious viral particles. plos.orgnih.govwjgnet.com Therefore, CGI-58 acts as a key cellular cofactor, hijacked by HCV to remodel the host's lipid droplet machinery to support efficient viral production.
| Host Factor | General Function | Mechanistic Role in HCV Production | Reference |
|---|---|---|---|
| CGI-58 (ABHD5) | Co-activator of ATGL; regulates lipid droplet hydrolysis. | Mobilizes lipids stored in lipid droplets, providing essential components for HCV assembly and release. | plos.orgnih.govwjgnet.com |
| ATGL | Adipose Triglyceride Lipase; key enzyme in lipolysis. | Works with CGI-58 to mobilize lipids from lipid droplets for HCV particle production. | nih.govwjgnet.com |
| Apolipoprotein E (ApoE) | Component of lipoproteins. | Essential for the assembly and maturation of infectious lipo-viro-particles. | nih.gov |
| Diacylglycerol acyltransferase-1 (DGAT1) | Enzyme in triglyceride synthesis. | Participates in the transfer of viral protein NS5A to lipid droplets. | nih.gov |
| HCV Core Protein | Viral structural protein. | Localizes to lipid droplets, forming the viral capsid and orchestrating particle assembly. | frontiersin.org |
| NS5A | Viral non-structural protein. | Interacts with the core protein and is involved in translocating the viral genome to the assembly site on lipid droplets. | frontiersin.org |
Compound and Protein Index
| Name | Abbreviation |
| α/β-hydrolase domain-containing protein 5 | ABHD5 |
| Adipose Triglyceride Lipase | ATGL |
| Apolipoprotein E | ApoE |
| Comparative Gene Identification-58 | CGI-58 |
| Diacylglycerol acyltransferase-1 | DGAT1 |
| Hepatitis C virus | HCV |
| Non-structural protein 5A | NS5A |
| Perilipin 5 | PLIN5 |
| Triacylglycerol | TAG |
| Very-low-density lipoprotein | VLDL |
Advanced Research Methodologies and Analytical Approaches
In Vitro Biochemical Assays for Functional Characterization
Functional characterization of the CGI-55 (21-31) peptide relies on a suite of in vitro biochemical assays designed to probe its specific interactions and activities. These assays typically begin with the production of the peptide in a controlled laboratory setting.
The production of the CGI-55 (21-31) peptide for analytical studies is achieved through recombinant DNA technology. bio-rad.com This process involves cloning the DNA sequence encoding the 21-31 amino acid fragment into an expression vector, which is then introduced into a suitable host system, most commonly the bacterium Escherichia coli (e.g., BL21(DE3) strain). e-repository.orgunr.edu.ar
To enhance expression, prevent degradation, and facilitate purification, the small peptide is often expressed as part of a larger fusion protein. nih.gov Common fusion tags include Glutathione S-transferase (GST) or Small Ubiquitin-like Modifier (SUMO), which can be cleaved off after purification. e-repository.org Purification is typically performed using affinity chromatography, where the fusion protein binds to a specific resin, followed by size-exclusion chromatography to ensure high purity. researchmap.jp The concentration and purity of the final peptide product are rigorously assessed using methods like the Bradford assay and SDS-PAGE before its use in functional assays. e-repository.orgsandiego.edu
Table 1: Example Recombinant Expression System for CGI-55 (21-31)
| Component | Example Selection | Purpose |
| Host Strain | E. coli BL21(DE3)pLysS | High-level, tightly controlled protein expression under the T7 promoter. unr.edu.arnih.gov |
| Expression Vector | pGEX or pSUMO series | Allows expression of the peptide fused to a larger protein (GST or SUMO) for stability and purification. unr.edu.ar |
| Inducer | IPTG (Isopropyl β-D-1-thiogalactopyranoside) | Induces the expression of the T7 RNA polymerase, which in turn transcribes the target gene. unr.edu.ar |
| Purification Method | Affinity Chromatography (e.g., Glutathione-Agarose) followed by Size-Exclusion Chromatography | Isolates the fusion protein from other cellular components, followed by removal of aggregates and final polishing. researchmap.jp |
The primary function of the full-length CGI-55 protein is to act as a co-activator for Adipose Triglyceride Lipase (B570770) (ATGL), the enzyme that catalyzes the initial step of triacylglycerol (TAG) hydrolysis. nih.govnih.gov The N-terminal region, which contains the 21-31 sequence, is essential for this activation process. nih.govnih.gov
Triglyceride hydrolase assays are performed to quantify the ability of the CGI-55 (21-31) peptide to stimulate the enzymatic activity of purified ATGL. In a typical assay, purified recombinant ATGL is incubated with a triglyceride substrate, often radiolabeled, emulsified with phospholipids (B1166683). nih.gov The reaction measures the release of free fatty acids over time. By comparing the rate of fatty acid release in the presence and absence of the CGI-55 (21-31) peptide, its co-activator potential can be determined. core.ac.uk Studies show that the interaction between CGI-55 and ATGL can increase the lipase's activity up to 20-fold. nih.gov
Table 2: Representative Triglyceride Hydrolase Assay Results
| Condition | ATGL Concentration | CGI-55 (21-31) Concentration | Relative Hydrolase Activity (%) |
| Control | 1 µM | 0 µM | 100 |
| Test | 1 µM | 1 µM | >500 |
Data are illustrative and based on the reported enhancement of ATGL activity by its co-activator. nih.govcore.ac.uk
A critical function of the N-terminal domain of CGI-55 is to anchor the protein to the surface of lipid droplets (LDs), the cellular organelles for neutral lipid storage. nih.govnih.gov The peptide encompassing residues 10-31 has been identified as an independent lipid droplet anchor. nih.gov The tryptophan residues within this region (Trp21, Trp25, and Trp29) are particularly important for this interaction. nih.gov
Lipid droplet binding assays are used to confirm and quantify this interaction. These assays can be performed by incubating a fluorescently labeled version of the CGI-55 (21-31) peptide with LDs isolated from cells, such as adipocytes. The co-localization of the peptide with the LDs is then visualized using fluorescence microscopy. Alternatively, a quantitative binding assay can be performed where the peptide is incubated with LDs, which are then re-isolated by centrifugation. The amount of peptide that co-sediments with the LD fraction is quantified, often by immunoblotting or fluorescence, to determine binding affinity. pnas.org Research has demonstrated that removal of the first 31 residues of CGI-55 or mutating the key tryptophan residues abrogates its ability to co-localize with lipid droplets. nih.gov
Biophysical Techniques for Structural and Dynamic Analysis
Understanding the function of the CGI-55 (21-31) peptide at a molecular level requires detailed knowledge of its three-dimensional structure and dynamic properties. Biophysical techniques are essential for obtaining this information.
NMR spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution and for probing their dynamic behavior. uzh.chnih.gov It is particularly well-suited for studying peptides like CGI-55 (21-31) that may adopt specific structures only upon interaction with a binding partner, such as a lipid surface.
To mimic the surface of a lipid droplet, the CGI-55 (21-31) peptide can be studied in the presence of dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov Multidimensional NMR experiments (e.g., 2D 1H-1H TOCSY and NOESY) are used to assign the proton resonances and measure through-space distances between protons (Nuclear Overhauser Effects), which serve as constraints for structure calculation. nih.gov NMR studies on a similar N-terminal CGI-55 peptide revealed that upon binding to DPC micelles, it forms a defined structure where a key hydrophobic core is formed by tryptophans Trp21 and Trp25 along with adjacent leucines. nih.gov This structure is crucial for anchoring the protein to the lipid droplet surface. nih.gov
Table 3: Key Findings from NMR Analysis of CGI-55 N-Terminal Peptide
| Technique | Observation | Implication |
| 2D NOESY | Short-range and medium-range NOEs observed in presence of DPC micelles | The peptide transitions from a disordered state in aqueous buffer to a folded conformation upon binding to the lipid-mimicking micelle. nih.gov |
| Structure Calculation | A hydrophobic core is formed by Trp21, Trp25, and adjacent leucines. | This hydrophobic patch inserts into the lipid monolayer, providing a stable anchor. nih.gov |
| Paramagnetic Relaxation Enhancement | Differential solvent exposure of residues | Confirms the insertion of the peptide into the micelle, with the tryptophan side chains buried within the hydrophobic core of the micelle. nih.gov |
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of proteins and peptides. creative-biostructure.com The technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. creative-biostructure.comgfpp.fr
For the CGI-55 (21-31) peptide, CD spectroscopy can be used to monitor conformational changes upon binding to lipid surfaces. By comparing the CD spectrum of the peptide in an aqueous buffer with its spectrum in the presence of DPC micelles or liposomes, researchers can detect shifts from a largely disordered or random coil state to a more ordered structure, such as an α-helix. creative-biostructure.com An α-helix, for instance, is characterized by distinct negative bands around 208 nm and 222 nm. creative-biostructure.com This analysis provides valuable, albeit lower-resolution, complementary data to NMR studies, confirming that the peptide undergoes a significant structural rearrangement upon encountering a lipid environment. nih.gov
Table 4: Representative Circular Dichroism Data for a Peptide Undergoing Conformational Change
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) in Buffer | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) with DPC Micelles | Predominant Secondary Structure |
| 222 | -1,500 | -15,000 | Random Coil → α-Helix |
| 208 | -4,000 | -18,000 | Random Coil → α-Helix |
| 195 | +8,000 | +30,000 | Random Coil → α-Helix |
Values are hypothetical and illustrative of a peptide transitioning from a random coil to an α-helical structure upon lipid interaction, as characterized by CD spectroscopy. creative-biostructure.com
Fluorescence Resonance Energy Transfer (FRET) for protein interaction mapping
Fluorescence Resonance Energy Transfer (FRET) is a powerful microscopy technique used to investigate molecular interactions in living cells. nih.gov It detects the proximity between two fluorescently labeled molecules over distances typically less than 10 nanometers. becker-hickl.commicroscopyu.com This method is well-suited for mapping the protein-protein interactions of CGI-58 (the parent protein of the CGI-55 (21-31) fragment) in its native cellular environment. nih.gov
The principle of FRET involves a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor fluorophore. nih.govbecker-hickl.com For energy transfer to occur, the donor's emission spectrum must overlap with the acceptor's excitation spectrum, and the two molecules must be in close proximity. nih.govbecker-hickl.com In a typical experiment to map the interactions of CGI-58, the protein would be fused to a donor fluorophore, such as Cyan Fluorescent Protein (CFP), while a potential interacting partner would be fused to an acceptor fluorophore, like Yellow Fluorescent Protein (YFP). nih.gov If the two proteins interact, bringing the fluorophores close together, excitation of the donor (CFP) will lead to the emission of light from the acceptor (YFP), a phenomenon known as sensitized emission. nih.gov
The efficiency of this energy transfer can be quantified, providing spatial information about protein complexes that is below the resolution limit of conventional light microscopy. nih.gov One common method to measure FRET efficiency is acceptor photobleaching, where the acceptor fluorophore is intentionally destroyed by intense light. An increase in the donor's fluorescence intensity after the acceptor is bleached confirms that FRET was occurring. nih.govresearchgate.net This approach provides a quantitative measure of the fraction of donor molecules that were engaged in an interaction.
Table 1: Common Fluorophore Pairs Used in FRET Experiments
| Donor Fluorophore | Acceptor Fluorophore |
|---|---|
| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) |
| Green Fluorescent Protein (GFP) | Red Fluorescent Protein (RFP) |
| Cy3 | Cy5 |
Dynamic Light Scattering (DLS) for assessing aggregation states
Dynamic Light Scattering (DLS) is a non-destructive analytical technique used to determine the size distribution of particles and molecules in a solution. unchainedlabs.com It is particularly valuable for assessing the aggregation state of proteins and peptides, such as the CGI-55 (21-31) fragment, as protein aggregation is a common indicator of instability. nih.govdiva-portal.org
The DLS technique works by illuminating a sample with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.comharvard.edu These fluctuations are caused by the Brownian motion of the particles in the solution; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles or aggregates move more slowly, leading to slower fluctuations. unchainedlabs.com By analyzing these fluctuations, DLS can determine the translational diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius. diva-portal.org
For a fragment like CGI-55 (21-31), DLS can be employed as a quality control step to ensure the sample is monodisperse (consisting of uniformly sized particles) and free of aggregates before its use in functional or structural assays. harvard.edu The presence of even small amounts of large aggregates can be readily detected by DLS because larger particles scatter light much more intensely than smaller ones. unchainedlabs.com This method allows for rapid, label-free analysis and can be used to monitor how different conditions, such as temperature, pH, or buffer composition, affect the aggregation propensity of the peptide fragment. nih.govharvard.edu
Table 2: Applications of DLS in Protein Fragment Analysis
| Application | Description |
|---|---|
| Aggregation Detection | Identifies the presence of high-molecular-weight aggregates in a sample. unchainedlabs.comnih.gov |
| Size Distribution Analysis | Measures the hydrodynamic radius and provides a distribution profile of particle sizes. unchainedlabs.com |
| Stability Assessment | Monitors changes in aggregation state over time or in response to environmental stressors (e.g., temperature ramps). harvard.edu |
| Quality Control | Ensures sample monodispersity and quality prior to further experimentation. harvard.edu |
Cell-Based Model Systems for Cellular Pathway Elucidation
Use of genetically modified cell lines (e.g., CGI-58 knockdown/knockout models)
Genetically modified cell lines are indispensable tools for elucidating the cellular functions of proteins like CGI-58. The creation of cell lines where the gene for CGI-58 (ABHD5) is either silenced (knockdown) or completely removed (knockout) allows researchers to study the consequences of its absence and thereby infer its role in cellular pathways. nih.gov
Knockdown models , often achieved using techniques like RNA interference (RNAi), temporarily reduce the expression of the CGI-58 protein. For example, studies in C2C12 muscle cells have used CGI-58 knockdown to show its role in regulating autophagy. nih.gov Similarly, CGI-58 silencing in human primary myotubes was found to decrease lipolysis and the oxidation of fatty acids derived from triacylglycerol. researchgate.net
Knockout models , frequently generated using CRISPR-Cas9 gene-editing technology, provide a complete and permanent loss of protein function. These models are crucial for studying severe-loss-of-function phenotypes associated with diseases like Chanarin-Dorfman syndrome, which is caused by mutations in the CGI-58 gene. researchgate.netnih.gov Whole-body and cell-type-specific knockout mouse models have been instrumental in demonstrating that CGI-58 has functions independent of its well-known coactivation of adipose triglyceride lipase (ATGL), such as its role in maintaining the skin barrier. nih.gov These cell models serve as powerful platforms to investigate the specific molecular mechanisms regulated by CGI-58 and to screen for potential therapeutic interventions.
Microscopy techniques for subcellular localization and dynamics
Determining the subcellular localization of a protein is a critical step in understanding its function. addgene.org For CGI-58, microscopy techniques, particularly those utilizing fluorescent protein fusions, have been essential for visualizing its position and movement within living cells.
A common approach is to create a fusion protein by genetically linking CGI-58 to a Green Fluorescent Protein (GFP) tag. nih.gov When this construct is expressed in cells, the location of CGI-58 can be tracked using fluorescence microscopy. researchgate.net This method allows for real-time observation in living cells, providing dynamic information that is not possible with fixed-cell imaging. nih.gov
Confocal microscopy is frequently used to obtain high-resolution images, clearly showing whether the CGI-58-GFP fusion protein accumulates in specific organelles or compartments, such as the cytoplasm, nucleus, or on the surface of lipid droplets. researchgate.net To verify that the GFP tag does not alter the protein's natural location, it is important to perform control experiments, such as comparing the localization with that of the endogenous protein detected by immunofluorescence. nih.gov Advanced imaging techniques like Fluorescence Recovery After Photobleaching (FRAP) can also be applied to these GFP-fusion models to study the dynamics of CGI-58, such as its mobility and exchange rate on lipid droplets. researchgate.net
Proteomic and Interactomic Approaches for Interaction Mapping
Yeast two-hybrid screens (for parent protein)
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to discover binary protein-protein interactions in vivo. nih.gov It has been widely employed to map the interaction networks of proteins, including the parent protein CGI-58, to identify its binding partners and understand its role within larger cellular protein complexes. nih.gov
The Y2H assay relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). nih.govyoutube.com In this system, the protein of interest, or "bait" (e.g., CGI-58), is fused to the DBD. A library of potential interaction partners, or "prey," is fused to the AD. youtube.com These constructs are co-expressed in yeast cells. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. youtube.com This active transcription factor then drives the expression of a reporter gene (e.g., LacZ or HIS3), leading to a detectable signal, such as a color change or growth on selective media, which indicates a positive interaction. youtube.com This screening approach allows for the unbiased identification of novel interactors from a large library of proteins, providing crucial insights into the functional pathways in which CGI-58 participates. nih.gov
Co-immunoprecipitation and mass spectrometry-based interactomics
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) has been a pivotal technique in elucidating the protein interaction network of Comparative Gene Identification-58 (CGI-58), also known as α/β-hydrolase domain-containing protein 5 (ABHD5). This approach has been instrumental in identifying key binding partners that regulate its function in lipid metabolism.
One significant application of this methodology was the identification of fatty acid-binding proteins (FABPs) as direct interaction partners of CGI-58. In these studies, purified GST-tagged CGI-58 was used as bait to pull down interacting proteins from murine white adipose tissue lysates. The resulting protein complexes were then analyzed by nano-LC-MS/MS. This proteomic screen identified adipocyte-type FABP (A-FABP) and other members of the FABP family as prominent CGI-58 interactors. The interaction was further validated through independent methods, including reciprocal Co-IP of endogenous proteins, confirming a physiological link between CGI-58 and FABPs. nih.gov This connection suggests a mechanism for linking lipolysis, co-activated by CGI-58, with the subsequent intracellular shuttling of the released fatty acids. nih.gov
Further interactomic studies have expanded the network of CGI-58. In placental tissues, Co-IP experiments using CGI-58 as bait identified patatin-like phospholipase domain-containing 9 (PNPLA9) as a novel interacting protein, in addition to the well-known partner, patatin-like phospholipase domain containing 2 (PNPLA2/ATGL). jci.org Similarly, the interaction between CGI-58 and ATGL itself has been confirmed using Co-IP in 3T3-L1 adipocytes, particularly demonstrating an enhanced association upon lipolytic stimulation. researchgate.net Other interaction studies, such as yeast two-hybrid assays, have identified crucial interactions with lipid droplet-associated proteins like perilipin and Adipose Differentiation-Related Protein (ADRP), which are critical for the localization and regulation of CGI-58 at the lipid droplet surface. semanticscholar.org
These mass spectrometry-based interactomics studies are crucial for building a comprehensive map of the CGI-58 "lipolysome," revealing a complex regulatory network that extends beyond its co-activation role for ATGL.
| Identified Interacting Protein | Cell/Tissue Type | Experimental Approach | Key Finding | Reference |
|---|---|---|---|---|
| Adipocyte-type Fatty Acid-Binding Protein (A-FABP) | Murine White Adipose Tissue | Affinity purification with GST-tagged CGI-58 followed by nano-LC-MS/MS | Identified FABPs as direct interaction partners, linking lipolysis to fatty acid shuttling. | nih.gov |
| Patatin-like phospholipase domain containing 2 (PNPLA2/ATGL) | 3T3-L1 Adipocytes | Co-immunoprecipitation of Flag-tagged CGI-58 | Demonstrated increased interaction between CGI-58 and endogenous ATGL upon lipolytic stimulation. | researchgate.net |
| Patatin-like phospholipase domain containing 9 (PNPLA9) | Mouse Placental Tissues & Human Trophoblasts | Co-immunoprecipitation using CGI-58 as bait | Identified PNPLA9 as a novel CGI-58 interacting protein involved in placental lipolysis. | jci.org |
Computational Modeling and Simulation Techniques
Computational approaches have been essential in overcoming the challenges associated with the experimental structural determination of CGI-58 and its fragments, providing critical insights into its structure-function relationships.
In the absence of a high-resolution crystal structure, homology modeling has been the primary method to generate three-dimensional models of CGI-58. nih.govfrontiersin.org These models are typically built using the known structures of proteins with sequence similarities, such as epoxide hydrolases from Aspergillus niger, which share the characteristic α/β hydrolase fold. nih.govresearchgate.net
The resulting models of murine and human CGI-58 predict a core structure composed of a central, mostly parallel β-sheet flanked by α-helices, which is characteristic of the α/β hydrolase family. nih.govnih.gov A key feature of this model is a "cap" region that covers the putative active site. nih.govresearchgate.net Crucially for the function of fragments like the 21-31 peptide, these models also depict a largely unstructured N-terminal region. nih.gov This N-terminal extension, which includes the tryptophan-rich (Trp21, Trp25, Trp29) lipid droplet anchoring motif, is predicted to have a propensity to form α-helices and loop regions. nih.govnih.gov
More advanced computational studies have utilized multiple comparative and machine learning-based homology modeling methods combined with Gaussian accelerated molecular dynamics simulations to refine and validate the most likely 3D structure of CGI-58. frontiersin.org These simulations help to understand the protein's dynamics and how mutations affect its stability and function. frontiersin.org Experimental data, such as circular dichroism spectra of the N-terminal peptide (V10-K43), have confirmed that this region is mostly unfolded in solution, which aligns well with the predictions from computational models. nih.gov
Building on the structural models of CGI-58, docking simulations are employed to predict and analyze its interactions with both lipid substrates and protein partners. The N-terminal tryptophan-rich region, which contains the 21-31 peptide sequence, is of particular interest for protein-lipid docking simulations. nih.govrcsb.org This region is essential for localizing CGI-58 to lipid droplets, a prerequisite for activating ATGL. nih.gov The solution state NMR structure of the CGI-58 N-terminal anchor peptide bound to dodecylphosphocholine (DPC) micelles—a lipid monolayer mimic—provides a powerful template for these simulations. rcsb.org The structure reveals how tryptophan residues (Trp21, Trp25, and Trp29) serve as focal points for anchoring the protein into the lipid surface. rcsb.orgresearchgate.net
Docking simulations can model how this peptide fragment inserts into a phospholipid monolayer, predicting the specific interactions between the tryptophan and leucine (B10760876) residues and the acyl chains of the lipids. These models help to explain experimental findings, such as the observation that while single tryptophan mutations are tolerated, the simultaneous mutation of tryptophans in different parts of the anchor motif abolishes lipid droplet localization and CGI-58 activity. nih.govresearchgate.net
Future Research Directions and Unanswered Questions
Elucidating the Precise Molecular Mechanism by which CGI-58 (21-31) Contributes to ATGL Activation
The activation of ATGL by CGI-58, which can enhance its catalytic activity by up to 20-fold, is a cornerstone of intracellular lipolysis. nih.gov A critical prerequisite for this activation is the localization of CGI-58 to the surface of lipid droplets (LDs). nih.govnih.gov Research has firmly established that the N-terminal region of CGI-58, encompassing amino acids 10-31, is essential for this localization. nih.govresearchgate.net This tryptophan-rich stretch acts as an anchor, embedding the protein into the LD's phospholipid monolayer. nih.govjci.org Specifically, a peptide containing this region has been shown to serve as an independent LD anchor, with tryptophans Trp21, Trp25, and Trp29 acting as key focal points. nih.govresearchgate.net Removal or mutation of this N-terminal domain prevents CGI-58 from binding to LDs, and consequently, it loses its ability to activate ATGL. nih.govresearchgate.net
Despite this knowledge, the precise molecular mechanism by which CGI-58 stimulates ATGL's enzymatic activity after localization remains incompletely understood. nih.govbiorxiv.orgbiorxiv.org It is known that the two proteins interact directly, and models suggest that large surface areas on both proteins are involved in this interaction. biorxiv.orgtandfonline.com However, it is not clear whether the N-terminal anchor of CGI-58 simply brings the protein into proximity with ATGL on the LD surface, or if it also induces specific conformational changes in either CGI-58 or ATGL that are necessary for co-activation. biorxiv.org Future research must focus on the structural dynamics of the ATGL/CGI-58 complex at the lipid-water interface to unravel how the (21-31) region's anchoring function translates into a potent stimulation of lipase (B570770) activity.
Identifying and Characterizing Novel Interacting Partners of the CGI-58 (21-31) Region
The function of CGI-58 is largely dictated by its interactions with other proteins. nih.gov In adipocytes under basal conditions, CGI-58 is sequestered by Perilipin 1 on the LD surface, which prevents it from activating ATGL. nih.govtandfonline.com Hormonal stimulation leads to the release of CGI-58, allowing it to bind to and activate ATGL. tandfonline.comnih.gov Beyond this canonical interaction, CGI-58 is known to bind to other members of the perilipin family, including Perilipin 2 (ADRP), Perilipin 3, and Perilipin 5, in various tissues. nih.govsemanticscholar.org
Recent studies have begun to uncover novel interacting partners, suggesting a broader role for CGI-58 in cellular metabolism. For instance, in the placenta, CGI-58 was found to interact with patatin-like phospholipase domain-containing 9 (PNPLA9). jci.org Another study identified members of the fatty acid-binding protein (Fabp) family as direct binding partners of CGI-58. nih.gov While these discoveries are significant, the specific domains responsible for these interactions are often not fully mapped. A crucial unanswered question is whether the N-terminal (21-31) region, known for its role in lipid droplet anchoring, also serves as a direct binding interface for some of these newly identified partners. Future research employing techniques like co-immunoprecipitation with N-terminal deletion mutants and proximity labeling proteomics could identify proteins that specifically associate with this region, potentially revealing new regulatory pathways and functions.
Exploring the Full Spectrum of ATGL-Independent Functions of CGI-58 and the role of its N-terminus
The phenotypic differences between individuals with mutations in CGI-58 versus those with mutations in ATGL strongly suggest that CGI-58 has functions independent of its role as an ATGL co-activator. nih.govtandfonline.com Patients and mice deficient in CGI-58 suffer from a severe skin defect called ichthyosis, a condition not observed in ATGL-deficient counterparts. nih.govtandfonline.com This points to an essential, ATGL-independent role for CGI-58 in maintaining the skin barrier. tandfonline.com
Several distinct biochemical activities have been attributed to CGI-58 that may explain these phenotypes:
Lysophosphatidic Acid Acyltransferase (LPAAT) Activity : CGI-58 has been shown to possess intrinsic enzyme activity, converting lysophosphatidic acid (LPA) into phosphatidic acid (PA), a key intermediate in the synthesis of triglycerides and phospholipids (B1166683) and a signaling molecule. nih.govtandfonline.comnih.gov
Serine Protease Activity : In a paradigm-shifting discovery, CGI-58 was found to function as a serine protease in the heart, where it cleaves histone deacetylase 4 (HDAC4) in response to catecholamine stimulation. nih.gov
Regulation of Autophagy : Emerging evidence suggests CGI-58 may play a role in autophagy, the cellular process for degrading and recycling damaged organelles and proteins. nih.govnih.gov
While these ATGL-independent functions are being actively investigated, the specific contribution of the N-terminal domain (including the 21-31 region) to these activities remains largely unexplored. nih.gov Studies have shown that the N-terminal region is crucial for ATGL activation but does not affect the protein's LPAAT activity. nih.gov The role of this domain in the protein's protease activity or its involvement in autophagy is currently unknown. Future studies are needed to dissect the functional importance of the N-terminus in these diverse, ATGL-independent pathways.
Investigating the Structural Basis of CGI-58's Interaction with Lipid Droplet Components beyond Perilipin 1
The interaction of CGI-58 with the perilipin family of proteins is a key regulatory mechanism controlling lipolysis. nih.gov In fat cells, CGI-58 binds to Perilipin 1, while in oxidative tissues like cardiac and skeletal muscle, it interacts with Perilipin 5. nih.govnih.gov It also interacts with the ubiquitously expressed Perilipin 2 (also known as ADRP). semanticscholar.org The structural basis for these interactions is an area of active research. For example, specific mutations in CGI-58 can weaken its binding to Perilipin 1, which is linked to the pathogenesis of Chanarin-Dorfman syndrome. semanticscholar.org
However, CGI-58 can also bind to lipid droplets independently of perilipins. nih.gov This interaction is mediated by its N-terminal tryptophan-rich motif (residues 21-31), which serves as a direct anchor into the LD's surface. nih.govnih.gov The solution-state NMR structure of a peptide corresponding to this LD anchor bound to a micelle (a mimic of the LD surface) revealed a structure with two arms: a left arm forming a hydrophobic core with Trp21 and Trp25, and a right arm centered on Trp29. researchgate.net While this provides insight into how CGI-58 anchors to a simplified lipid surface, the structural basis of its interactions within the complex protein and lipid environment of a native LD, beyond its binding to Perilipin 1, is not fully understood. Future structural studies are required to visualize how CGI-58 interacts with other perilipins and potentially with specific phospholipid species on the LD surface, and to understand how these interactions are modulated to regulate its diverse functions.
Developing Advanced Molecular Tools for Targeted Modulation of CGI-58 (21-31) Function in Research Models
Advancing the understanding of CGI-58's specific domains requires sophisticated tools to manipulate their function precisely in experimental models. Currently, research relies on methods such as generating cell lines that either overexpress CGI-58 or have reduced expression through shRNA knockdown. nih.gov Furthermore, site-directed mutagenesis has been employed to create variants of CGI-58, such as those with mutations in the N-terminal tryptophan residues (e.g., W21A) or phosphomimetic mutations (e.g., S239E in mouse CGI-58) that mimic phosphorylation, to study protein stability, localization, and function. nih.govacs.org
While these tools have been invaluable, there is a need for more advanced and targeted approaches. The development of small molecules or peptide-based inhibitors that specifically block the interaction of the (21-31) region with the lipid droplet surface could allow researchers to distinguish its anchoring function from its other potential roles. High-throughput screening for compounds that bind to this N-terminal region could yield such molecular probes. acs.org Additionally, developing novel biosensors, perhaps based on fluorescence resonance energy transfer (FRET), could enable real-time visualization of the conformational changes and interactions of the N-terminal domain within living cells. tandfonline.com The creation of these next-generation molecular tools will be essential for dissecting the nuanced roles of the CGI-58 (21-31) region in both health and disease.
Q & A
Q. What experimental methods are recommended for characterizing the structural stability of CGI-55 (21-31) under varying biochemical conditions?
- Methodology : Use circular dichroism (CD) spectroscopy to assess secondary structure stability across pH gradients (e.g., pH 5.0–8.0) and temperature ranges (e.g., 25°C–45°C). Pair with dynamic light scattering (DLS) to monitor aggregation propensity. For atomic-level resolution, employ nuclear magnetic resonance (NMR) spectroscopy in deuterated buffers, referencing solvent suppression protocols .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. How can researchers validate the functional role of CGI-55 (21-31) in cellular pathways using loss-of-function assays?
- Methodology : Design siRNA or CRISPR-Cas9 knockout models targeting the CGI-55 gene. Combine with co-immunoprecipitation (co-IP) to identify binding partners and transcriptomic profiling (RNA-seq) to map downstream pathway alterations. Include positive/negative controls (e.g., scrambled siRNA) and replicate experiments across ≥3 biological replicates to minimize batch effects.
Q. What are the best practices for synthesizing and purifying CGI-55 (21-31) peptides for in vitro studies?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by reverse-phase HPLC purification (C18 column, 0.1% TFA/ACN gradient). Validate purity (>95%) via MALDI-TOF mass spectrometry. For solubility optimization, test detergents (e.g., CHAPS) or organic cosolvents (e.g., DMSO) in buffer systems.
Advanced Research Questions
Q. How can conflicting data on CGI-55 (21-31)’s interaction with lipid bilayers be resolved?
- Methodology : Apply orthogonal techniques: surface plasmon resonance (SPR) for kinetic analysis of binding affinity vs. fluorescence anisotropy for membrane fluidity changes. Compare results with molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile discrepancies between empirical and computational models .
Q. What strategies are effective for identifying post-translational modifications (PTMs) in CGI-55 (21-31) in vivo?
- Methodology : Perform immunoenrichment of CGI-55 from cell lysates using anti-CGI-55 antibodies, followed by tryptic digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use software like MaxQuant for PTM annotation, focusing on phosphorylation (Ser/Thr/Tyr) and acetylation sites. Validate via site-directed mutagenesis and functional assays.
Q. How should researchers design cross-linking experiments to map CGI-55 (21-31)’s tertiary structure in complex with its binding partners?
- Methodology : Utilize homo-bifunctional cross-linkers (e.g., DSS or BS3) at sub-millimolar concentrations to stabilize transient interactions. Analyze cross-linked products via SDS-PAGE and LC-MS/MS. Integrate data with cryo-EM or X-ray crystallography if complexes are stable enough for structural resolution.
Data Analysis & Validation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of CGI-55 (21-31) in cell viability assays?
- Methodology : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include bootstrapping to assess confidence intervals for small-sample datasets.
Q. How can researchers address reproducibility issues in CGI-55 (21-31) functional studies across different cell lines?
- Methodology : Standardize cell culture conditions (e.g., passage number, serum lot) and validate target expression via qPCR/Western blot. Perform replicated analysis (primary + secondary assays, e.g., luciferase reporter + ELISA) to confirm findings, as outlined in Mendelian randomization validation frameworks .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Resource & Collaboration
Q. Which platforms are recommended for sharing preliminary data on CGI-55 (21-31) with the global research community?
Q. How can researchers access curated structural data for CGI-55 (21-31) homologs?
- Methodology : Query the Protein Data Bank (PDB) and UniProt using BLASTp to identify homologs. For computational modeling, use SWISS-MODEL or AlphaFold2 to generate homology-based structures, validated by Ramachandran plot analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
